Cas no 1795452-07-1 (5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine)

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine is a halogenated pyrimidine derivative featuring a bromine substituent at the 5-position and a 2-fluoropropan-2-yl group at the 2-position. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated heterocycles. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. Its stable yet modifiable structure makes it suitable for constructing complex molecular frameworks. The fluorine moiety can influence metabolic stability and bioavailability, making it relevant in drug discovery. This compound is typically handled under controlled conditions due to its sensitivity.
5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine structure
1795452-07-1 structure
商品名:5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine
CAS番号:1795452-07-1
MF:C7H8BrFN2
メガワット:219.054224014282
CID:6792277
PubChem ID:118138846

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 1795452-07-1
    • EN300-39847827
    • SCHEMBL16793394
    • 5-bromo-2-(2-fluoropropan-2-yl)pyrimidine
    • 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine
    • インチ: 1S/C7H8BrFN2/c1-7(2,9)6-10-3-5(8)4-11-6/h3-4H,1-2H3
    • InChIKey: SVJVGJNPKWZAMI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NC(C(C)(C)F)=NC=1

計算された属性

  • せいみつぶんしりょう: 217.98549g/mol
  • どういたいしつりょう: 217.98549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-39847827-10g
5-bromo-2-(2-fluoropropan-2-yl)pyrimidine
1795452-07-1 95%
10g
$4236.0 2023-11-13
1PlusChem
1P027LF9-5g
5-bromo-2-(2-fluoropropan-2-yl)pyrimidine
1795452-07-1 95%
5g
$3595.00 2024-06-18
Aaron
AR027LNL-100mg
5-bromo-2-(2-fluoropropan-2-yl)pyrimidine
1795452-07-1 95%
100mg
$496.00 2025-02-17
Aaron
AR027LNL-250mg
5-bromo-2-(2-fluoropropan-2-yl)pyrimidine
1795452-07-1 95%
250mg
$695.00 2025-02-17
1PlusChem
1P027LF9-50mg
5-bromo-2-(2-fluoropropan-2-yl)pyrimidine
1795452-07-1 95%
50mg
$335.00 2024-06-18
Enamine
EN300-39847827-0.5g
5-bromo-2-(2-fluoropropan-2-yl)pyrimidine
1795452-07-1 95%
0.5g
$768.0 2023-11-13
Enamine
EN300-39847827-0.1g
5-bromo-2-(2-fluoropropan-2-yl)pyrimidine
1795452-07-1 95%
0.1g
$342.0 2023-11-13
Enamine
EN300-39847827-2.5g
5-bromo-2-(2-fluoropropan-2-yl)pyrimidine
1795452-07-1 95%
2.5g
$1931.0 2023-11-13
1PlusChem
1P027LF9-500mg
5-bromo-2-(2-fluoropropan-2-yl)pyrimidine
1795452-07-1 95%
500mg
$1012.00 2024-06-18
Enamine
EN300-39847827-0.25g
5-bromo-2-(2-fluoropropan-2-yl)pyrimidine
1795452-07-1 95%
0.25g
$487.0 2023-11-13

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine 関連文献

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidineに関する追加情報

Introduction to 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine (CAS No. 1795452-07-1)

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine, with the chemical identifier CAS No. 1795452-07-1, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both bromine and fluorine substituents enhances its reactivity, making it a preferred building block for medicinal chemists exploring novel therapeutic agents.

The compound belongs to the pyrimidine class of heterocycles, which are ubiquitous in nature and play crucial roles in biological processes. Pyrimidines are fundamental components of nucleic acids, DNA, and RNA, underscoring their importance in life sciences. The introduction of halogen atoms into the pyrimidine ring system not only modifies its electronic properties but also opens up avenues for further functionalization, enabling the development of compounds with tailored biological activities.

In recent years, 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine has been extensively studied for its potential applications in drug discovery. Its structural features make it an ideal candidate for constructing small-molecule inhibitors targeting various disease-related pathways. For instance, researchers have leveraged this compound to develop kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The bromine atom at the 5-position allows for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, while the fluorine substituent at the 2-position enhances metabolic stability and binding affinity.

One of the most compelling aspects of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine is its role in synthesizing antiviral agents. The pyrimidine core is a common scaffold in nucleoside analogs, which are known for their efficacy against viruses like HIV and hepatitis C. By incorporating fluorine and bromine atoms strategically, researchers can fine-tune the pharmacokinetic properties of these analogs, improving their potency and selectivity. Recent studies have demonstrated that derivatives of this compound exhibit promising antiviral activity by inhibiting viral polymerases or interfering with viral replication cycles.

The agrochemical industry has also benefited from the versatility of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine. Pyrimidine-based compounds are widely used as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and weeds. The halogenated pyrimidines derived from this intermediate have shown enhanced efficacy against resistant strains of crops, ensuring higher yields and improved food security. Furthermore, their environmental compatibility is a key focus area, with ongoing research aimed at developing biodegradable formulations that minimize ecological impact.

From a synthetic chemistry perspective, 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine serves as a versatile precursor for constructing more complex molecules. Its reactivity allows for diverse transformations, including nucleophilic substitution reactions at the bromine site and electrophilic aromatic substitutions at the pyrimidine ring. These reactions enable chemists to introduce additional functional groups or modify existing ones, leading to a wide array of derivatives with unique properties. Such flexibility is crucial in drug discovery pipelines, where rapid iteration and optimization are essential for identifying lead compounds.

The pharmaceutical industry's interest in halogenated pyrimidines like 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine stems from their ability to modulate enzyme activity through interactions with heme groups or other cofactors. For example, certain kinase inhibitors exploit halogen bonding or dipole-dipole interactions facilitated by these substituents to achieve high binding affinities. Additionally, fluorine atoms can participate in weak hydrogen bonding interactions with biological targets, further enhancing drug-receptor affinity without compromising solubility or metabolic stability.

In conclusion,5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine (CAS No. 1795452-07-1) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable the synthesis of biologically active molecules with tailored properties, making it indispensable in modern drug discovery efforts. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound will undoubtedly remain at the forefront of innovation in medicinal chemistry.

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